![molecular formula C21H19N3O3S B2387485 N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-60-9](/img/structure/B2387485.png)
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
Thiazole carboxamide derivatives, which have a similar structure to the compound you mentioned, have been studied for their potential as COX inhibitors . These compounds have shown potent inhibitory activities against COX enzymes .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions, and the products are typically purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of similar compounds is characterized using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been evaluated using density functional theory (DFT) analysis . This involves calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis
Thiazole derivatives, which are structurally similar to the compound you mentioned, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole moiety .
- Researchers have synthesized N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives and screened them for in vitro antibacterial activity against various bacteria .
- Thiazoles exhibit anti-inflammatory properties. Compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) contain thiazole rings .
- Additionally, thiazoles may have neuroprotective effects, making them relevant for brain disorders where neuroinflammation plays a role .
- N-(tetrahydroquinolin-1-yl) amide compounds derived from thiazoles can act as NF-κB inhibitors, which are valuable in anticancer drug research .
- Retinoid nuclear modulators (also related to thiazoles) play a crucial role in treating metabolic and immunological diseases .
- Thiazoles are found in various biologically active compounds, including antineoplastic drugs like Tiazofurin .
- The thiazole scaffold has also been explored for its potential in tracing and inhibiting SHP1 activity in complex biological systems .
Antimicrobial Activity
Anti-Inflammatory and Neuroprotective Effects
NF-κB Inhibition and Anticancer Potential
Metabolic and Immunological Diseases
Biological Activity Beyond Antimicrobial Effects
Parent Material for Chemical Compounds
Mechanism of Action
The mechanism of action of similar compounds is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-15-9-10-17(26-2)18(11-15)27-3)28-21-23-16(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYDKNGUPJOGLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
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